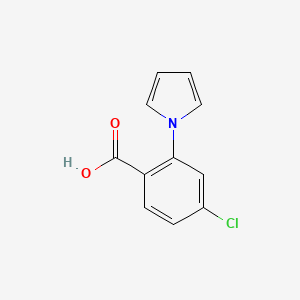

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

Description

Significance of Pyrrole-Containing Scaffolds in Contemporary Chemical and Biological Research

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and natural products. nih.gov Its presence is integral to the function of vital biological molecules such as heme, chlorophyll, and vitamin B12. In medicinal chemistry, the pyrrole scaffold is prized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for a molecule's ability to bind to biological targets like enzymes and receptors. rsc.org Consequently, pyrrole derivatives are a major focus in the development of new therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. sigmaaldrich.com The versatility and established biological relevance of the pyrrole scaffold make it a frequent choice for the design of novel compounds with potential therapeutic applications. matrixscientific.comscbt.com

The Benzoic Acid Moiety as a Privileged Structure in Medicinal Chemistry

Benzoic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for drug discovery. The benzoic acid moiety, consisting of a benzene (B151609) ring attached to a carboxylic acid, is a common feature in numerous approved drugs and bioactive compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salts, which can improve a compound's solubility and bioavailability. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate a compound's properties and its interactions with biological targets. vwr.com

Rationale for Investigating 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid as a Chemical Entity

The decision to investigate a novel chemical entity like 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid in an academic setting is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacologically important scaffolds to create a new molecule with potentially enhanced or novel biological activities. In this case, the fusion of the biologically significant pyrrole ring with the privileged benzoic acid structure creates a unique chemical entity.

Physicochemical Properties of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid |

| SMILES Notation | C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |

| Melting Point | Not reported |

| Solubility | Limited data; predicted to be insoluble in water |

Overview of Research Trajectories for Novel Chemical Entities in Academic Settings

The journey of a novel chemical entity from conception to potential application in an academic research environment typically follows a structured path. The initial phase involves the design and synthesis of the target molecule. For a compound like 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, this would likely involve a multi-step synthesis, potentially utilizing well-established reactions such as the Ullmann condensation or Suzuki-Miyaura coupling to form the bond between the pyrrole and benzoic acid moieties.

Once synthesized and purified, the compound undergoes rigorous characterization to confirm its structure and purity. This involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Following characterization, the compound is subjected to a variety of biological screenings to assess its potential activity. These in vitro assays can range from broad screenings against a panel of cancer cell lines to more targeted assays against specific enzymes or receptors. The choice of assays is often guided by the structural features of the molecule; for instance, the presence of the pyrrole and benzoic acid scaffolds might prompt testing for antimicrobial or anti-inflammatory activity.

If promising activity is identified, further research may delve into its mechanism of action, exploring how the compound interacts with its biological target at a molecular level. This can involve more complex biological experiments and computational modeling studies. This phased approach, from synthesis to biological evaluation, is fundamental to academic drug discovery and the broader field of medicinal chemistry. vulcanchem.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBQADMPTHCMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281470 | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55540-34-6 | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55540-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, one would expect to observe distinct signals for the protons on the pyrrole (B145914) ring and the benzene (B151609) ring, as well as a signal for the carboxylic acid proton. The chemical shifts (δ) would indicate the electronic environment of each proton, with electron-withdrawing groups like the chlorine atom and the carboxylic acid group causing downfield shifts. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of adjacent protons.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | COOH |

| ~7.8-8.2 | Multiplet | 1H | Ar-H |

| ~7.3-7.7 | Multiplet | 2H | Ar-H |

| ~6.8-7.2 | Multiplet | 2H | Pyrrole-H (α) |

| ~6.2-6.5 | Multiplet | 2H | Pyrrole-H (β) |

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid would produce a distinct signal. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, pyrrolic, carboxylic). The signal for the carboxylic acid carbon would appear significantly downfield, while the carbons attached to the electronegative chlorine and nitrogen atoms would also be shifted downfield.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| ~165-175 | C=O (Carboxylic Acid) |

| ~140-150 | Ar-C (quaternary) |

| ~130-140 | Ar-C (quaternary, C-Cl) |

| ~120-130 | Ar-CH |

| ~110-120 | Pyrrole-C (α) |

| ~100-110 | Pyrrole-C (β) |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the benzene and pyrrole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by showing a correlation peak between the ¹H and ¹³C signals of a given C-H bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₁₁H₈ClNO₂, by comparing the measured mass to the calculated mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would allow for the gentle ionization of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be obtained. Analysis of these fragments would provide further confirmation of the structure. For example, a common fragmentation pathway for benzoic acids is the loss of CO₂ from the deprotonated molecule.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While a specific experimental spectrum for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is not widely published, its IR spectrum can be reliably predicted by analyzing the characteristic absorption bands of its constituent moieties: a carboxylic acid, a substituted benzene ring, a pyrrole ring, and a carbon-chlorine bond.

The most distinct feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state. Another key absorption is the intense C=O (carbonyl) stretching band, which for an aryl carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info The conjugation of the benzene ring with the carboxylic acid slightly lowers this frequency compared to non-conjugated acids.

The presence of the aromatic ring and the pyrrole ring gives rise to several characteristic bands. The C-H stretching vibrations of both the benzene and pyrrole rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). docbrown.info In-ring C-C stretching vibrations for the aromatic benzene ring usually produce a set of bands in the 1600–1450 cm⁻¹ region. The pyrrole ring also contributes to this region. Furthermore, C-N stretching vibrations from the pyrrole attached to the benzoic acid would also be present. The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

A summary of the expected characteristic IR absorption bands for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is presented below.

Table 1: Characteristic Infrared Absorption Bands for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic acid (dimer) | Strong, Very Broad |

| 3100 - 3000 | C-H stretch | Aromatic (Benzene & Pyrrole) | Medium to Weak |

| 1700 - 1680 | C=O stretch | Carboxylic acid | Strong |

| 1600 - 1450 | C=C stretch | Aromatic (Benzene & Pyrrole) | Medium to Strong |

| 1320 - 1210 | C-O stretch | Carboxylic acid | Strong |

| ~1300 | C-N stretch | Aryl-Pyrrole | Medium |

| 960 - 900 | O-H bend (out-of-plane) | Carboxylic acid (dimer) | Medium, Broad |

| 800 - 600 | C-Cl stretch | Aryl Halide | Strong |

X-ray Crystallography for Solid-State Molecular Geometry Determination

As of the current literature survey, a definitive single-crystal X-ray structure for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid has not been reported in publicly accessible crystallographic databases. However, the solid-state geometry can be inferred with high confidence from the known crystal structures of closely related compounds, such as o-chlorobenzoic acid, other benzoic acid derivatives, and molecules containing N-aryl pyrrole linkages. researchgate.netrsc.org

It is overwhelmingly likely that 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid crystallizes with the formation of centrosymmetric dimers. This common structural motif for carboxylic acids is formed through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

Due to steric hindrance between the ortho-substituted pyrrole ring and the carboxylic acid group, the molecule is expected to be non-planar. There will be a significant dihedral angle between the plane of the benzoic acid ring and the plane of the pyrrole ring. In related structures, such torsional angles are common to relieve steric strain. The chlorine atom at the 4-position is not expected to introduce significant steric bulk that would dramatically alter the packing compared to other benzoic acids, but it will influence intermolecular interactions through halogen bonding or dipole-dipole forces.

Table 2: Predicted Solid-State Structural Features of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

| Structural Feature | Predicted Characteristic | Basis for Prediction |

| Primary Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers | Ubiquitous in crystal structures of benzoic acids. researchgate.net |

| Molecular Conformation | Non-planar | Steric repulsion between the ortho-substituted pyrrole and carboxylic acid groups. |

| Pyrrole-Benzene Dihedral Angle | Significant twist (non-zero) | To minimize steric strain, as seen in other ortho-substituted biaryls. |

| Crystal Packing | Likely involves π-π stacking and potential C-H···π interactions | Common for aromatic systems to pack efficiently. |

Exploration of Electronic Transitions through Fluorescence and Phosphorescence Studies

The photophysical properties of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are dictated by the electronic interplay between the electron-donating pyrrole group, the electron-withdrawing carboxylic acid group, and the chloro-substituted benzene ring which acts as the π-conjugated bridge. While specific studies on this exact molecule are limited, extensive research on the closely related analogue, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provides a robust framework for understanding its behavior. researchgate.net

Studies on PBA reveal that upon photoexcitation, the molecule exhibits dual fluorescence, a phenomenon arising from two distinct emissive excited states. researchgate.net The process begins with the excitation from the ground state to a locally excited (LE) or Franck-Condon (F-C) state. From this initial state, the molecule can relax via two competitive pathways:

Fluorescence from the LE State: A portion of the excited molecules can emit a photon to return to the ground state directly from this LE state, resulting in a higher-energy fluorescence band.

Formation of a TICT State: Due to the flexible C-N single bond connecting the pyrrole and benzene rings, the molecule can undergo rotational relaxation in the excited state. This leads to the formation of a geometrically relaxed, lower-energy state known as a Twisted Intramolecular Charge Transfer (TICT) state. In this state, the pyrrole and benzene rings are nearly orthogonal, which facilitates a significant charge separation between the electron-donating pyrrole and the electron-accepting benzoic acid moiety. This TICT state is also emissive, but its fluorescence is red-shifted (occurs at a longer wavelength) compared to the LE emission. researchgate.net

The excitation of the ground state of PBA leads to the immediate formation of the F-C excited state, and the TICT state is subsequently formed within picoseconds. researchgate.net The presence of the chlorine atom in 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is expected to modulate these properties. As an electron-withdrawing group, the chlorine atom can influence the energy levels of the molecular orbitals and potentially affect the rate of intersystem crossing to triplet states, which could open pathways for phosphorescence, although this is often weak at room temperature for purely organic molecules. The presence of the heavy chlorine atom could theoretically enhance spin-orbit coupling, which might increase the probability of intersystem crossing and subsequent phosphorescence.

Furthermore, the photoluminescence of related compounds, such as complexes of 2-(4-chloro-benzoyl)benzoic acid, has been observed, confirming that such chlorinated aromatic acids are photophysically active. nih.gov The emission properties are also highly sensitive to the solvent environment; polar solvents tend to stabilize the charge-separated TICT state, often leading to an enhancement of the red-shifted emission band. nih.gov

Computational and Theoretical Investigations of 4 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While DFT studies have been performed on analogous molecules like 4-(1H-triazol-1-yl)benzoic acid hybrids and furosemide (B1674285) (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), specific HOMO-LUMO energy values and MEP data for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are not documented in the literature.

Table 1: Hypothetical DFT-Calculated Properties for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Relates to electron-donating ability |

| LUMO Energy | N/A | Relates to electron-accepting ability |

| HOMO-LUMO Gap | N/A | Indicates chemical stability and reactivity |

| Dipole Moment | N/A | Measures the molecule's overall polarity |

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, docking simulations would involve placing the molecule into the binding site of a target protein to predict its binding affinity and interaction patterns.

The simulation calculates a docking score, which estimates the binding free energy, and reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Research on similar benzoic acid derivatives has shown their potential to inhibit targets like the anti-apoptotic proteins Mcl-1 and Bfl-1. In such studies, the carboxylic acid group often forms a crucial hydrogen bond with an arginine residue in the target's active site. However, without specific docking studies for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, its potential targets and binding interactions remain speculative.

Table 2: Illustrative Molecular Docking Results (Note: This table is hypothetical, as specific data is not available.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein X | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized molecules. To develop a QSAR model for analogues of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, one would need a dataset of structurally similar compounds with experimentally measured biological activities.

Molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each compound. Statistical methods are then used to build a mathematical equation linking these descriptors to the observed activity. QSAR studies have been successfully applied to various benzoic acid derivatives to predict activities such as antimicrobial potential and P-glycoprotein inhibition. These studies identify which structural features are most important for a desired biological effect. No QSAR models specifically including or predicting the activity of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid have been reported.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of a molecule. For a flexible molecule like 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, rotation around the single bonds connecting the pyrrole (B145914) ring to the benzoic acid and the carboxylic acid group can lead to various conformations.

Molecular Dynamics (MD) simulations provide a more dynamic view, modeling the atomic movements of the molecule over time. MD can show how the molecule behaves in a solvent, how it changes conformation, and its stability. Such studies, like those performed on difluoropipecolic acids, reveal preferential ring puckering and orientations that are critical for biological function. To date, no conformational analysis or MD simulation results have been published for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid.

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational methods can predict a molecule's reactivity and elucidate potential reaction mechanisms. Reactivity descriptors, often derived from DFT calculations (such as Fukui functions or local softness), can identify the most reactive sites within the 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid structure.

Furthermore, computational chemistry can map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. This information is invaluable for understanding reaction kinetics and for designing efficient synthetic routes. While synthetic pathways for related pyrrole-containing benzoic acids have been described, the theoretical prediction of reactivity and transition states for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid has not been undertaken in published research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Pyrrole (B145914) Moiety on Biological Activity and Selectivity

The pyrrole ring is a key feature in many biologically active compounds. researchgate.netnih.gov Modifications to this moiety in analogs of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid can significantly influence their biological activity and selectivity. For instance, in a series of pyrrolone antimalarial agents, substitutions on the pyrrole ring were explored to enhance potency and metabolic stability. nih.govnih.gov The introduction of different groups can alter the electronic and steric properties of the pyrrole, thereby affecting its interaction with biological targets.

In studies on pyrrolamides as DNA gyrase inhibitors, substitutions on the pyrrole ring were optimized to improve cellular activity and in vivo efficacy. nih.gov For example, the introduction of electron-withdrawing groups like halogens on the pyrrole ring of some compounds has been shown to be beneficial for their biological activity. nih.gov Conversely, in other series, the addition of electron-withdrawing halogen atoms to the electron-rich pyrrole system was found to decrease bioactivity. nih.gov

The following table illustrates the impact of pyrrole substitutions on the antibacterial activity of streptopyrrole analogs.

| Compound Type | Substitution Pattern | Antibacterial Activity | Reference |

| Streptopyrrole Analog | Monochloride-substituted | More significant activity | nih.gov |

| Streptopyrrole Analog | Dichloride-substituted | Less significant activity | nih.gov |

These findings suggest that the nature and position of substituents on the pyrrole ring are critical determinants of biological activity and selectivity, and that optimal substitutions can vary depending on the specific biological target.

Role of Halogenation (e.g., Chlorine at the 4-position) on Compound Efficacy

In a study of ortho-chloro-substituted benzoic acids, it was noted that such substitutions have implications for the chemical properties of the compounds. mdpi.com For example, chloro-substituted benzoic acids are known precursors in the synthesis of pesticides and pharmaceuticals like Diclofenac. mdpi.com The presence of a halogen can also impact the conformation of the molecule, which in turn affects its binding to a receptor.

Furthermore, in the context of pyrrole-containing compounds, halogenation has been shown to be advantageous. For instance, a pyrrole derivative featuring two halogen substitutions on the pyrrole ring was identified as a potent inhibitor of DNA gyrase. nih.gov In another study, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were synthesized as potential tyrosine kinase inhibitors, highlighting the role of chlorine in conferring biological activity. nih.gov

The following table summarizes the inhibitory activity of some halogenated compounds.

| Compound | Target | IC50 | Reference |

| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA gyrase | < 5 nM | nih.gov |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives | Tyrosine Kinases | - | nih.gov |

Influence of Carboxylic Acid Group Modifications on Receptor Binding and Cellular Uptake

The carboxylic acid group of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is a critical functional group that can participate in key interactions with biological targets, such as forming salt bridges or hydrogen bonds. Modification of this group can profoundly affect receptor binding and cellular uptake.

In a study focused on 2-(benzylsulfinyl)benzoic acid, the carboxylic acid was converted into a series of amides and esters. nih.govresearchgate.net This exploration of the chemical space around the functional groups led to the discovery of selective inhibitors of human carbonic anhydrase IX. nih.govresearchgate.net This demonstrates that even subtle changes to the carboxylic acid moiety can lead to significant changes in biological activity and selectivity.

Similarly, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs represents a modification of the carboxylic acid group. researchgate.netnih.gov These hydrazides and their derivatives, such as oxadiazoles (B1248032) and triazoles, have shown potential as antibacterial and antitubercular agents. researchgate.netnih.gov The conversion of the carboxylic acid to a hydrazide alters the molecule's polarity and hydrogen bonding capabilities, which can influence its transport across cell membranes and its interaction with intracellular targets.

The table below shows the antitubercular activity of some 4-pyrrol-1-yl benzoic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | MIC (µM) | Reference |

| Hydrazide 11 | 2.97 | researchgate.net |

| Hydrazide 12 | 3.10 | researchgate.net |

| Hydrazide 13 | 2.97-3.10 | researchgate.net |

These results underscore the importance of the carboxylic acid group and its bioisosteric replacements in defining the pharmacological profile of this class of compounds.

Design Principles for Optimizing Biological Profiles and Molecular Interactions

The design of potent and selective analogs based on the 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid scaffold involves several key principles aimed at optimizing its biological profile and molecular interactions. A central strategy is the exploration of the chemical space around the core structure.

One design approach involves scaffold hopping, where a part of the molecule is replaced by a different chemical moiety that retains similar biological activity but may have improved properties such as solubility or metabolic stability. For example, in the development of pyrrolone antimalarials, a phenyl ring was replaced with a piperidine, and a metabolically labile ester was removed through a scaffold hop, leading to derivatives with improved activity. nih.gov

Another principle is the structural elongation of a known scaffold to access different binding pockets within a target protein. This was demonstrated in the design of 2-arylbenzothiazole inhibitors, where elongation of the 2-phenylbenzothiazole (B1203474) scaffold led to compounds that could bind to an allosteric pocket of receptor tyrosine kinases. nih.gov

Furthermore, molecular docking studies can guide the design of new derivatives by predicting their binding modes and interactions with a target receptor. This computational approach allows for the rational design of modifications that are expected to enhance binding affinity. For instance, docking studies of 2-arylbenzothiazoles in the VEGFR-2 active site showed how different parts of the molecule interact with key amino acid residues. nih.gov

Correlation of Specific Structural Motifs with Observed Biological and Chemical Properties

The 2-substituted benzoic acid motif is another important structural feature. The relative position of the pyrrole and carboxylic acid groups influences the molecule's conformation and its ability to interact with biological targets. In a related scaffold, 2-(benzylsulfinyl)benzoic acid, the arrangement of the functional groups allows for an atypical mechanism of enzyme inhibition. nih.govresearchgate.net

Exploration of Derivatives and Analogues of 4 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid

Synthesis and Biological Evaluation of Novel Benzoic Acid Hydrazide Analogues

A significant avenue of research has been the conversion of the carboxylic acid moiety into a hydrazide and its subsequent derivatives. The synthesis of benzoic acid hydrazides from the corresponding acid is a well-established chemical transformation, typically involving the esterification of the acid followed by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov

In a notable study, a series of novel 4-pyrrol-1-yl benzoic acid hydrazide analogues were synthesized and characterized. nih.gov These hydrazides serve as crucial intermediates for further chemical elaboration. The primary biological evaluation of these compounds has often centered on their antimicrobial properties. Researchers have screened these hydrazide analogues for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for antitubercular activity against Mycobacterium tuberculosis H37Rv strains using methods like the broth dilution assay. nih.govresearchgate.net

The findings from these evaluations have been promising, with several synthesized compounds demonstrating moderate to good antibacterial and antitubercular activities. nih.govresearchgate.net For instance, two series of hydrazone derivatives derived from 4-pyrrol-1-yl benzoic acid hydrazide were synthesized and tested for their effectiveness against the Mtb H37Rv strain. researchgate.net Further studies have involved creating N'-(2-(substituted phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides to be assessed as potential inhibitors of enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). researchgate.netconnectjournals.com

Table 1: Selected Research Findings on Benzoic Acid Hydrazide Analogues

| Compound Class | Synthetic Precursor | Biological Activity Investigated | Key Findings |

|---|---|---|---|

| 4-pyrrol-1-yl benzoic acid hydrazide analogues | 4-pyrrol-1-yl benzoic acid | Antibacterial, Antitubercular | Showed very good antibacterial and antitubercular activities. nih.gov |

| Hydrazone derivatives | 4-pyrrol-1-yl benzoic acid hydrazide | Antitubercular (Mtb H37Rv) | Found to be potent, with one compound showing a MIC value of 16 mg/mL. researchgate.net |

Systematic Modifications of the Pyrrole (B145914) Ring System

Systematic modification of the pyrrole ring within the 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid scaffold is a key strategy to modulate biological activity. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, influencing its interaction with biological targets.

One direct modification involves the substitution on the pyrrole ring itself. For example, researchers have synthesized and evaluated derivatives where the pyrrole is replaced by a 2,5-dimethylpyrrole ring. researchgate.net This substitution adds methyl groups to the pyrrole moiety, which can impact the molecule's conformation and binding affinity. These 4-(2,5-dimethyl pyrrol-1-yl)benzohydrazide derivatives were also developed and assessed for their potential as inhibitors of key bacterial enzymes. researchgate.net

Broader synthetic strategies allow for the introduction of various functional groups onto the pyrrole ring. While not specific to the title compound, general methods for pyrrole modification, such as the introduction of fluorine or nitro groups, demonstrate the chemical feasibility of creating a wide array of analogues for biological screening. researchgate.net Such systematic modifications are essential for developing a comprehensive understanding of the structure-activity relationship (SAR), where changes in the pyrrole ring's substitution pattern are correlated with changes in biological efficacy.

Incorporation of Additional Heterocyclic Moieties (e.g., oxadiazoles (B1248032), triazoles, azetidinones, thiazolidinones)

The benzoic acid hydrazide analogues derived from the parent compound are valuable intermediates for synthesizing more complex heterocyclic systems. The hydrazide functionality is particularly amenable to cyclization reactions to form five-membered heterocycles like oxadiazoles and triazoles.

Researchers have successfully synthesized novel series of 1,3,4-oxadiazoles and 1,2,4-triazoles starting from 4-pyrrol-1-yl benzoic acid hydrazide. nih.govresearchgate.net The general synthetic route involves reacting the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, which, after acidification, yields a 5-substituted-1,3,4-oxadiazole-2-thiol. Alternatively, this intermediate can be further reacted with hydrazine hydrate to produce a 5-substituted-4-amino-1,2,4-triazolin-3-thione. nih.gov

These newly synthesized heterocyclic derivatives have been subjected to biological evaluation. nih.gov

Oxadiazoles: The compound 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, in particular, was identified as having the highest antimycobacterial activity in one study. researchgate.net

Triazoles: Several triazole derivatives also demonstrated excellent anti-mycobacterial action against the M. Tuberculosis H37Rv strain. researchgate.net

While the literature reviewed specifically highlights the synthesis of oxadiazoles and triazoles, other heterocyclic moieties such as azetidinones (β-lactams) and thiazolidinones are commonly incorporated in medicinal chemistry programs to explore diverse chemical space and biological activities.

Library Design and High-Throughput Synthesis of Structural Variants

The development of derivatives from 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid often employs principles of library design to systematically explore structure-activity relationships. While not always performed on a massive high-throughput scale, the synthesis of a "novel series" or a focused collection of analogues represents a core concept of library generation in medicinal chemistry. nih.govconnectjournals.com

The strategy involves using a common chemical scaffold, such as 4-pyrrol-1-yl benzoic acid hydrazide, and reacting it with a diverse set of building blocks to generate a library of related compounds. researchgate.net For example, reacting the core hydrazide with various substituted aldehydes or phenoxyacetyl chlorides creates a library of hydrazones or N'-acetylbenzohydrazides, respectively. researchgate.netconnectjournals.com

This approach allows for the efficient generation of dozens of structural variants. Each member of the library possesses the core pyrrolyl-benzoic acid framework but differs in the substitution pattern at the periphery. Screening this library against biological targets can rapidly identify "hit" compounds and provide valuable data on which structural features are critical for activity. This systematic process is fundamental to optimizing lead compounds and discovering novel drug candidates.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of molecular features required for a molecule to interact with a specific biological target and elicit a response. nih.govslideshare.net This "ensemble of steric and electronic features" may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For derivatives of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, a ligand-based drug design approach is particularly relevant. nih.govnih.gov This method is used when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules (a "training set") to derive a common pharmacophore model. nih.govresearchgate.net

The workflow would involve the following steps:

A set of active analogues, such as the hydrazides, oxadiazoles, or triazoles synthesized in the lab, would be selected as the training set. nih.gov

Computational software would be used to align these molecules and identify the common chemical features that are spatially arranged in a similar manner across the most active compounds.

This process generates a 3D pharmacophore model, which serves as a hypothesis for the key features required for biological activity.

This model can then be used as a 3D query to screen large virtual databases of chemical compounds. nih.govnih.gov Molecules from the database that match the pharmacophore model are identified as potential "hits" for synthesis and biological testing. This virtual screening process significantly reduces the time and cost associated with identifying new lead compounds compared to random high-throughput screening. nih.gov

Potential Applications Beyond Traditional Medicinal Chemistry

Role as Building Blocks for Advanced Functional Materials

The inherent characteristics of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid make it a promising candidate as a foundational unit for a variety of advanced functional materials. The pyrrole (B145914) ring provides a site for polymerization and contributes to the electronic properties of the resulting material, while the benzoic acid moiety offers a handle for further functionalization or for directing self-assembly processes.

Research into analogous compounds, such as 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA), has demonstrated the potential of this structural motif. A complete structural and vibrational analysis of TPBA using density functional theory (DFT) has provided insights into its molecular geometry and electronic structure, which are crucial for designing materials with specific optical and electronic properties. nih.gov These studies suggest that the pyrrole-benzoic acid backbone can be tailored to create materials with desirable characteristics for various applications.

Furthermore, the presence of the carboxylic acid group allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. The specific stereochemistry and electronic nature of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid could lead to the formation of novel MOFs with unique host-guest chemistry.

Contributions to Polymer Chemistry and Materials Science

In the realm of polymer chemistry, 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid can serve as a valuable monomer for the synthesis of functional polymers. The pyrrole nucleus is a well-known precursor for conducting polymers, and its incorporation into a polymer backbone can bestow electroactive properties.

A study on a structurally similar compound, poly(4-[pyrrol-1-yl methyl]benzoic acid), highlights this potential. researchgate.net This polymer was synthesized via electrochemical oxidation and was used to create a composite material with silver microparticles. The resulting composite exhibited notable electrical and optical properties, underscoring the utility of the pyrrole-benzoic acid structure in developing new conductive materials. researchgate.net The research demonstrated that the polymer film could be deposited on a fluorine-doped tin oxide (FTO) substrate, indicating its potential for applications in electronic devices. researchgate.net

Moreover, the copolymerization of pyrrole-functionalized carboxylic acids with pyrrole itself has been shown to produce materials with tailored properties. researchgate.net By varying the monomer ratios, copolymers with different molecular structures and morphologies can be obtained. researchgate.net This approach allows for the fine-tuning of the material's properties, such as solubility and processability, which are often challenges in the field of conducting polymers. The carboxylic acid group in 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid provides a convenient point of attachment for further modifications, enabling the creation of graft copolymers or the immobilization of biomolecules, opening up avenues for biosensor development.

| Monomer/Polymer System | Synthesis Method | Key Findings | Potential Applications |

| Poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite | Electrochemical oxidation | Good electrical and optical properties, formation of a uniform globular morphology. researchgate.net | Electronic devices, catalysis, diodes. researchgate.net |

| Copolymers of 3-(1-pyrrolyl)-propanoic acid and pyrrole | Chemical oxidative polymerization | Controllable copolymer composition and morphology, potential for further functionalization. researchgate.net | Biosensors, functional coatings. |

| Poly(pyrrole-2-carboxylic acid) (PCPy) | Enzymatic catalysis | Environmentally friendly synthesis, formation of stable colloidal particles. rsc.org | Biocompatible materials, drug delivery. |

Applications in the Development of Novel Electronic or Optical Materials

The electronic and optical properties of materials derived from 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are of particular interest for the development of novel devices. The conjugated π-system of the pyrrole ring, in conjunction with the electronic influence of the chloro and carboxylic acid groups, can lead to materials with interesting photophysical behaviors.

The research on the poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite demonstrated that the material possesses good electrical and optical characteristics. researchgate.net The incorporation of silver microparticles into the polymer matrix significantly influenced these properties, suggesting that such composites could be used in the fabrication of electronic components like diodes. researchgate.net

Furthermore, the study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA) through DFT calculations has provided a theoretical framework for understanding the electronic absorption spectra of such molecules. nih.gov This knowledge is invaluable for the rational design of new materials for optical applications, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. The ability to predict and tune the electronic transitions within these molecules is a key step toward creating materials with tailored optical responses.

The general class of pyrrole-2-carboxylic acid derivatives has also been explored for the synthesis of valuable heterocyclic aldehydes, which are important building blocks for fluorescent dyes and other functional materials. mdpi.com This indicates that the core structure of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid holds the potential to be chemically transformed into a variety of intermediates for advanced material synthesis.

| Compound/Material | Investigated Properties | Research Findings | Potential Applications |

| Poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite | Electrical and optical properties | The composite material demonstrated good conductivity and optical response. researchgate.net | Diodes, sensors. researchgate.net |

| 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA) | Structural and vibrational analysis (DFT) | Provided insights into molecular geometry and electronic absorption spectra. nih.gov | Design of optical and electronic materials. nih.gov |

Challenges and Future Directions in Research on Pyrrole Benzoic Acid Compounds

Addressing Synthetic Challenges and Advancing Green Chemistry Approaches

The synthesis of pyrrole (B145914) derivatives has been a subject of extensive research, with classical methods like the Paal-Knorr and Hantzsch syntheses being well-established. uctm.eduacs.org However, these traditional routes often involve harsh reaction conditions, the use of toxic solvents, and may result in low yields, posing significant challenges for sustainable and large-scale production. semanticscholar.org For instance, the synthesis of polysubstituted pyrroles can be complex, and the purification of the final products can be difficult. semanticscholar.orgnih.gov

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.orgacs.orgrsc.org Advances in this area include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. semanticscholar.org

Use of Greener Solvents: The replacement of toxic organic solvents with more benign alternatives like water or ionic liquids is a key focus. uctm.edu For example, the Paal-Knorr synthesis has been successfully performed in water, simplifying the isolation procedure. uctm.edu

Catalyst Innovation: The development of recyclable and less toxic catalysts, such as those based on iron(III) chloride or montmorillonite (B579905) KSF clay, offers a more sustainable alternative to traditional acid catalysts. uctm.eduacs.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent not only reduces waste but can also lead to simpler work-up procedures. acs.org

The synthesis of "4-chloro-2-(1H-pyrrol-1-yl)benzoic acid" and its analogs can benefit from these green chemistry principles. For example, a modified Paal-Knorr reaction using a greener solvent and a recyclable catalyst could be a more sustainable route. acs.org The general procedure for preparing 2-(1H-pyrrol-1-yl)anilines, a related structural motif, involves refluxing a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by reduction. rsc.org Adapting such procedures to incorporate green chemistry principles is a key challenge and a significant area of future research.

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

While numerous pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.govnih.gov For many pyrrole-benzoic acid derivatives, the precise molecular targets and the signaling pathways they modulate remain to be fully elucidated.

Research on related compounds provides some clues. For instance, some pyrrole derivatives have been shown to inhibit specific enzymes, such as dihydrofolate reductase or enoyl-acyl carrier protein reductase in mycobacteria. acs.org Others, like certain 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed as potential tyrosine kinase inhibitors and have been shown to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2. nih.gov The biological activity of these compounds is often dependent on the nature and position of substituents on the pyrrole and benzoic acid rings. nih.gov

For "4-chloro-2-(1H-pyrrol-1-yl)benzoic acid," it is crucial to identify its specific molecular targets to understand its therapeutic potential and potential side effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down binding partners and identify the cellular pathways affected by the compound. A comprehensive understanding of the structure-activity relationship (SAR) is also essential, which involves synthesizing and testing a library of analogs with systematic variations in their chemical structure.

Development of Advanced Screening Methodologies for Lead Optimization

The process of discovering and optimizing lead compounds is a critical and resource-intensive phase in drug development. nih.gov Traditional high-throughput screening (HTS) of large compound libraries has been a mainstay, but more advanced and efficient screening methodologies are continuously being developed. technologynetworks.com

For pyrrole-benzoic acid compounds, these advanced screening strategies can accelerate the identification of promising drug candidates:

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-complexity molecules ("fragments") that can bind to the target protein. technologynetworks.com Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. This method can be particularly useful for exploring the binding pockets of target proteins for pyrrole-benzoic acid derivatives.

DNA-Encoded Library (DEL) Technology: DEL allows for the screening of massive libraries of compounds (billions of molecules) in a single experiment. numberanalytics.com Each molecule is tagged with a unique DNA barcode, which allows for its identification after a selection process against a biological target. This technology can rapidly identify initial hits from a vast chemical space of pyrrole-benzoic acid analogs.

These advanced screening methods, coupled with traditional HTS, can provide a more comprehensive and efficient approach to identifying and optimizing lead compounds from the pyrrole-benzoic acid class.

Integration of In Silico Predictions with Experimental Validation

In recent years, computational methods, or in silico studies, have become an indispensable tool in drug discovery, complementing and guiding experimental research. ijpsonline.commdpi.com The integration of computational predictions with experimental validation offers a powerful strategy for accelerating the development of new drugs.

For pyrrole-benzoic acid compounds, this integrated approach can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a target protein. mdpi.comnih.gov For "4-chloro-2-(1H-pyrrol-1-yl)benzoic acid," docking studies could help identify potential binding sites on target proteins and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.com

It is crucial to emphasize that in silico predictions must always be validated through experimental studies. nih.govrsc.org The predictions from computational models can generate hypotheses that are then tested in the laboratory. This iterative cycle of prediction and validation is a powerful paradigm for modern drug discovery. For example, a computational model might predict that a specific modification to the pyrrole ring of "4-chloro-2-(1H-pyrrol-1-yl)benzoic acid" will enhance its binding to a target protein. This prediction would then be tested by synthesizing the modified compound and evaluating its activity in a biological assay.

Emerging Research Avenues and Untapped Potential of Pyrrole-Containing Scaffolds

The versatility of the pyrrole scaffold continues to inspire the exploration of new chemical space and therapeutic applications. mdpi.com While the focus has traditionally been on areas like infectious diseases and cancer, there are several emerging research avenues where pyrrole-benzoic acid compounds could make a significant impact.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable." The rigid, planar structure of the pyrrole ring, combined with the functional handles provided by the benzoic acid moiety, could provide a scaffold for designing molecules that can disrupt these interactions.

Development of Chemical Probes: Well-characterized small molecules are essential tools for basic biological research. Pyrrole-benzoic acid derivatives with high affinity and selectivity for a particular target could be developed as chemical probes to study the function of that target in cells and organisms.

Exploration of New Biological Targets: As our understanding of disease biology grows, new potential drug targets are constantly being identified. The broad biological activity profile of pyrrole-containing compounds suggests that they may have utility against a wide range of these novel targets.

The future of research on pyrrole-benzoic acid compounds like "4-chloro-2-(1H-pyrrol-1-yl)benzoic acid" lies in a multidisciplinary approach that combines innovative synthetic chemistry, in-depth biological investigation, and cutting-edge computational methods. By addressing the current challenges and exploring new research avenues, the full therapeutic potential of this important class of molecules can be realized.

Q & A

Q. What are the established synthetic routes for 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid, and what key reaction parameters influence yield and purity?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Mannich reaction involving chloro-substituted benzoic acid derivatives and pyrrole precursors has been utilized for analogous compounds, with reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents critical for achieving >90% yield . Purification typically involves recrystallization from ethanol/water mixtures, with melting points (286–289°C) serving as a purity indicator .

Q. How can researchers characterize the structural and thermal properties of this compound?

Key characterization methods include:

- Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrole protons at δ 6.5–6.8 ppm) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] at m/z 187.19) .

- Thermal analysis : TGA/DTA to assess decomposition profiles, with typical degradation onset at ~250°C .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Solubility : Limited aqueous solubility (enhanced in DMSO or DMF), with a predicted logP of ~2.5 .

- Stability : Stable under inert atmospheres but susceptible to photodegradation; storage at 4°C in amber vials is recommended .

Advanced Research Questions

Q. How does 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid interact with biological targets such as TRPM4 ion channels, and what methodologies validate its inhibitory activity?

Structural analogs (e.g., TRPM4-IN-1) exhibit inhibition via binding to the channel’s intracellular domain, validated by:

Q. What strategies address discrepancies in reported bioactivity data for this compound?

Contradictions in IC values may arise from:

- Assay conditions : Differences in buffer pH (optimal range: 7.2–7.4) or ion concentrations (e.g., Ca interference) .

- Compound modifications : Introduction of electron-dense groups (e.g., iodinated analogs like IBA) for improved Cryo-EM imaging, which may alter binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Substitution patterns : Pyrazole or trifluoromethyl groups at the 4-position enhance TRPM4 affinity by 2–3 fold .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (>100 ns trajectories) to predict binding free energies (ΔG ≤ −8.5 kcal/mol) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they resolved?

- Chromatography : HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% formic acid) with LOD of 0.1 µg/mL .

- Sample preparation : Solid-phase extraction (C18 cartridges) to recover >85% from biological fluids .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.